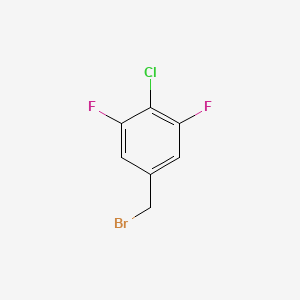

4-Chloro-3,5-difluorobenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIYNRQZRCWRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Motifs in Drug Discovery

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have proven invaluable in the optimization of lead compounds. Among the vast arsenal of fluorinated building blocks, 4-Chloro-3,5-difluorobenzyl bromide (CAS Number: 1400991-56-1) has emerged as a reagent of significant interest, particularly for its role in the synthesis of targeted covalent inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile chemical intermediate, with a special focus on its utility for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Physicochemical Properties and Structural Attributes

This compound is a substituted aromatic compound characterized by a benzyl bromide core further functionalized with a chlorine atom at the 4-position and two fluorine atoms at the 3 and 5-positions. These substitutions profoundly influence the molecule's reactivity and its utility as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 1400991-56-1 | [1] |

| Molecular Formula | C₇H₄BrClF₂ | [2] |

| Molecular Weight | 241.46 g/mol | [2] |

| Appearance | Almost colorless to off-white fused solid or liquid | [1] |

| Boiling Point | Not explicitly available, but related compounds suggest it would be over 200°C at atmospheric pressure. | |

| Density | ~1.6 g/cm³ | [2] |

| InChI Key | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C(=C1F)Cl)F)CBr | [2] |

The presence of the electron-withdrawing fluorine and chlorine atoms on the benzene ring significantly impacts the electrophilicity of the benzylic carbon, making it a highly reactive site for nucleophilic attack. This enhanced reactivity is a key feature that medicinal chemists exploit in the construction of complex molecular architectures.

Synthesis of this compound: A Detailed Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the free-radical bromination of its precursor, 4-chloro-3,5-difluorotoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 4-chloro-3,5-difluorotoluene

This protocol is based on well-established methods for benzylic bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[3]

Materials:

-

4-chloro-3,5-difluorotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a less toxic solvent such as acetonitrile or 1,2-dichlorobenzene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3,5-difluorotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and the radical initiator (e.g., AIBN, 0.05 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization if necessary.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

This compound is a highly reactive alkylating agent, a property attributed to the lability of the carbon-bromine bond at the benzylic position. Its reactivity is governed by its propensity to undergo nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The benzylic nature of the substrate is a key determinant of its reactivity. The C-Br bond is weakened by the ability of the adjacent benzene ring to stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction through resonance.

-

Sₙ2 Mechanism: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is likely to proceed via a concerted Sₙ2 pathway. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step.

-

Sₙ1 Mechanism: In a polar protic solvent and with a weaker nucleophile, the reaction may favor an Sₙ1 mechanism. This involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.

The electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the aromatic ring increase the positive charge on the benzylic carbon, further enhancing its susceptibility to nucleophilic attack. This electronic modification makes this compound a more potent electrophile compared to unsubstituted benzyl bromide.

Diagram: Nucleophilic Substitution Pathways

Caption: Sₙ1 and Sₙ2 reaction pathways for this compound.

Application in the Synthesis of KRAS G12C Inhibitors

A pivotal application of this compound is in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein, a key driver in several forms of cancer. This oncoprotein has historically been considered "undruggable," and the development of effective inhibitors represents a major breakthrough in oncology.

This compound serves as a key electrophilic building block for introducing the substituted benzyl moiety onto a nucleophilic core, often a piperazine derivative, which is a common scaffold in many KRAS G12C inhibitors.

Illustrative Experimental Protocol: Alkylation of a Piperazine Intermediate

The following protocol illustrates the use of this compound in a nucleophilic substitution reaction with a piperazine derivative, a common step in the synthesis of KRAS G12C inhibitor precursors.

Materials:

-

This compound

-

A suitable piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide)

Procedure:

-

Reaction Setup: To a solution of the piperazine derivative (1.0 equivalent) and the base (2.0 equivalents) in the chosen solvent, add this compound (1.1 equivalents) at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. The reaction is typically complete within several hours at room temperature or with gentle heating.

-

Work-up:

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield the desired N-benzylated piperazine product.

This N-benzylated intermediate can then be further elaborated through subsequent synthetic steps to afford the final KRAS G12C inhibitor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

-

Handling: Avoid inhalation of fumes, mist, or vapor.[4] Prevent contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern of electron-withdrawing groups enhances its electrophilicity, making it an excellent substrate for constructing complex molecular architectures through nucleophilic substitution reactions. The demonstrated utility of this reagent in the synthesis of groundbreaking KRAS G12C inhibitors underscores its importance in the development of next-generation targeted cancer therapies. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in their drug discovery programs.

References

- Apollo Scientific.

- Synquest Labs.

- Sigma-Aldrich. This compound Product Page.

- PubChem. This compound.

- U.S. Patent US-12440491-B2. KRAS G12C inhibitors and methods of using the same.

- PrepChem.

- U.S. Patent US10647715B2. KRas G12C inhibitors.

- U.S. Patent US10519146B2. KRAS G12C inhibitors and methods of using the same.

- ChemicalBook. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum.

- Organic Letters. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.

- Organic Chemistry Portal.

- PubChem. 4-Fluorobenzyl bromide.

- Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Section.

- Google Patents. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.

- PubChem. 3,5-Difluorobenzyl bromide.

- Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...

- Organic Syntheses Procedure. Toluene, α,α-difluoro.

- ChemicalBook. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum.

- Benchchem. Technical Support Center: Synthesis of 3,5-Difluorotoluene.

- Fluorochem. This compound.

- Asian Journal of Chemistry.

- ChemicalBook. 3,5-Difluorobenzyl bromide | 141776-91-2.

- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Organic Chemistry Portal.

- PubMed Central.

- Synlett.

- Journal of Heterocyclic Chemistry. Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.

- Journal of the Chinese Chemical Society. nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.

- ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

Sources

- 1. US20250206735A1 - Synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide for Advanced Research Applications

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Chloro-3,5-difluorobenzyl bromide. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in complex synthetic workflows.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated aromatic compound featuring a benzyl bromide moiety, further substituted with a chlorine and two fluorine atoms. This unique combination of halogens imparts specific reactivity and properties that are highly valuable in the design of novel molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClF₂ | [1][2][3] |

| Molecular Weight | 241.46 g/mol | [1][2] |

| CAS Number | 1400991-56-1 | [1][2][3][4] |

| Physical State | Liquid (at room temperature) | [1] |

| Relative Density | 1.6 | [1] |

| IUPAC Name | 5-(bromomethyl)-2-chloro-1,3-difluorobenzene | [1][4] |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)F)CBr | |

| InChI | InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | [1][4] |

| InChIKey | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

While a specific, published synthesis for this compound is not widely documented, a highly plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds. The most logical precursor is 4-chloro-3,5-difluorotoluene. The synthesis would proceed via a free-radical bromination of the benzylic methyl group.

Proposed Synthetic Workflow

A well-established method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3,5-difluorotoluene in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Initiation and Reaction: Heat the mixture to reflux. The reaction is typically initiated by the thermal decomposition of benzoyl peroxide, which generates radicals that propagate the bromination of the benzylic position.

-

Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble in carbon tetrachloride, can be removed by filtration.

-

Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation.

Causality in Experimental Design

-

Choice of Reagents: NBS is selected as the brominating agent because it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over aromatic bromination. Benzoyl peroxide is a common and effective radical initiator for this type of reaction.

-

Solvent Selection: Carbon tetrachloride is an ideal solvent as it is non-polar and inert under the reaction conditions.

-

Self-Validating System: The progress of the reaction can be easily tracked by GC-MS, allowing for precise determination of the reaction endpoint. The purification process effectively removes byproducts and unreacted starting materials, ensuring a high-purity final product.

Reactivity and Applications in Drug Discovery

The utility of this compound in organic synthesis, particularly in the realm of medicinal chemistry, stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzyl bromide. While these groups are deactivating towards electrophilic aromatic substitution, they can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Key Reactions and Transformations

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base (e.g., potassium carbonate, sodium hydride) yields the corresponding ethers. This is a common strategy for introducing the 4-chloro-3,5-difluorobenzyl moiety as a protecting group or as a key structural element in a target molecule.

-

N-Alkylation: Amines readily displace the bromide to form secondary or tertiary amines. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be alkylated with this compound to form new carbon-carbon bonds.

The strategic incorporation of fluorine atoms into drug candidates is a widely used approach to modulate their physicochemical and pharmacokinetic properties.[5] The 4-chloro-3,5-difluoro substitution pattern can offer a unique combination of lipophilicity, metabolic stability, and binding interactions that may be advantageous in drug design.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the two benzylic protons (-CH₂Br) would likely appear in the range of 4.5-5.0 ppm. The aromatic region would show a signal for the two equivalent aromatic protons. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a triplet.

-

¹³C NMR: The carbon NMR would provide information on all the carbon atoms in the molecule. The benzylic carbon would be expected around 30-35 ppm. The aromatic carbons would appear in the typical aromatic region (110-140 ppm), with their chemical shifts influenced by the halogen substituents. The carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR would show a single resonance, as the two fluorine atoms are chemically equivalent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal technique for confirming the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and benzylic protons, as well as C-C stretching vibrations for the aromatic ring. The C-Br, C-Cl, and C-F stretching vibrations would also be present in the fingerprint region.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage.[1][3] |

| H318 | Causes serious eye damage.[1] |

| H335 | May cause respiratory irritation.[3] |

It is corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable building block for organic synthesis, offering a unique combination of reactive handles and fluorine substitution. Its utility in the construction of complex molecules for pharmaceutical and agrochemical applications is significant. A thorough understanding of its physical properties, reactivity, and safe handling is paramount for its successful application in research and development.

References

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f343376/4-chloro-3-5-difluorobenzyl-bromide]

- 1400991-56-1 | this compound. Alachem Co., Ltd. [URL: https://www.alachem.com/cas/1400991-56-1.html]

- This compound | 1400991-56-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apol/apo428499205]

- Benzyl bromide (T3D1776). T3DB. [URL: http://www.t3db.ca/toxins/T3D1776]

- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. ResearchGate. [URL: https://www.researchgate.net/publication/257540200_17O_NMR_parameters_of_some_substituted_benzyl_ethers_components_Ab_initio_study]

- Benzyl bromide(100-39-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/100-39-0_1hnmr.htm]

- Benzylbromide. SpectraBase. [URL: https://spectrabase.com/spectrum/5YvA2s2sDqE]

- This compound Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/sds/1700-F-18]

- Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [URL: https://www.mnstate.edu/jasperse/Chem355/H-NMR%20Handout.pdf]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

Sources

An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: A Core Moiety in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-3,5-difluorobenzyl bromide, a pivotal fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

In contemporary medicinal chemistry, the incorporation of fluorine into lead compounds is a widely adopted strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins[1][2]. This compound emerges as a particularly valuable reagent in this context. Its unique substitution pattern—a chlorine atom and two meta-fluorine atoms—offers a distinct electronic and steric profile. The benzylic bromide functional group provides a reactive handle for covalently linking this desirable moiety to a wide array of molecular scaffolds, making it a cornerstone intermediate in the synthesis of novel therapeutic agents[3][4].

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its polysubstituted aromatic ring attached to a bromomethyl group. This structure provides a unique combination of lipophilicity, electronic effects, and a reactive site for further chemical modification.

Caption: 2D structure of this compound.

Key Identifiers and Properties

Quantitative data for this compound are summarized below. These parameters are essential for reaction planning, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | [3] |

| CAS Number | 1400991-56-1 | [3] |

| Molecular Formula | C₇H₄BrClF₂ | [5] |

| Molecular Weight | 239.46 g/mol | [5] |

| Appearance | White to light yellow solid/powder | [6] |

| Monoisotopic Mass | 239.9153 Da | [5] |

| Predicted XlogP | 3.3 | [5] |

| InChI Key | KMIYNRQZRCWRHY-UHFFFAOYSA-N | [5] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum would be dominated by a singlet in the range of 4.4-4.6 ppm, corresponding to the two protons of the benzylic methylene group (CH₂Br). The aromatic region would display a complex multiplet or a singlet for the two aromatic protons, influenced by coupling to the adjacent fluorine atoms.

-

¹³C NMR: Key signals would include the benzylic carbon (CH₂Br) around 30-35 ppm and multiple aromatic carbon signals. The carbons bonded to fluorine would exhibit large C-F coupling constants, a characteristic feature of fluorinated aromatics.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms, with its chemical shift influenced by the chloro and bromomethyl substituents.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

Infrared (IR) Spectroscopy: The spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group, C=C stretching for the aromatic ring (approx. 1400-1600 cm⁻¹), strong C-F stretching bands (approx. 1100-1300 cm⁻¹), and a C-Br stretching band at lower wavenumbers.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds from the corresponding substituted toluene via a free-radical bromination reaction. This method is widely used for its efficiency and selectivity for the benzylic position.

Experimental Protocol: Radical Bromination of 4-Chloro-3,5-difluorotoluene

This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Causality: CCl₄ is a classic non-polar solvent for radical reactions. NBS is chosen as the bromine source because it allows for a low, controlled concentration of elemental bromine, minimizing side reactions like aromatic bromination.

-

Step 2: Initiation

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02-0.05 eq), to the mixture.

-

Causality: The initiator decomposes upon heating to generate free radicals, which are necessary to start the chain reaction.

-

Step 3: Reaction Execution

-

Heat the mixture to reflux (approx. 77°C for CCl₄) under illumination with a UV lamp or a standard incandescent bulb. Monitor the reaction progress using TLC or GC analysis.

-

Causality: Heat and light provide the energy to initiate the radical chain reaction. The reaction is complete when the starting toluene is consumed. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which is less dense and floats.

-

Step 4: Workup

-

Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a water and brine wash.

-

Causality: Filtration removes the insoluble byproduct. The washing steps purify the organic layer by removing unreacted reagents and water-soluble impurities.

-

Step 5: Purification

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or recrystallization to yield pure this compound.

-

Causality: Drying removes residual water, and concentration removes the solvent. Final purification is essential to achieve the high purity required for subsequent synthetic applications.

-

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the benzylic C-Br bond. This bond is highly polarized and susceptible to cleavage, making the benzylic carbon an excellent electrophile.

Nucleophilic Substitution Reactions

The primary reaction pathway is nucleophilic substitution, where the bromide ion acts as a good leaving group. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

-

Sₙ2 Pathway: With strong, unhindered nucleophiles (e.g., azide, cyanide, primary amines, alkoxides), the reaction typically follows a bimolecular pathway. The nucleophile attacks the electrophilic carbon, displacing the bromide in a single concerted step.

-

Sₙ1 Pathway: In polar, protic solvents, the C-Br bond can ionize to form a resonance-stabilized benzylic carbocation. This cation is then rapidly captured by a nucleophile.

This versatile reactivity allows for the facile introduction of the 4-chloro-3,5-difluorobenzyl moiety onto various molecules, which is a key step in the synthesis of complex drug candidates[4].

Caption: General scheme for nucleophilic substitution reactivity.

Applications in Drug Development

As a fluorinated building block, this compound is primarily used as an intermediate in the synthesis of biologically active molecules[4][9]. The resulting 4-chloro-3,5-difluorobenzyl group can serve several strategic roles in a drug molecule:

-

Metabolic Blocking: The fluorine and chlorine atoms can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and oral bioavailability of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the halogen substituents can influence the acidity or basicity of nearby functional groups, which is critical for optimizing drug absorption and distribution.

-

Enhancing Binding Interactions: The fluorinated ring can participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding) with protein targets, potentially increasing binding affinity and potency[1].

Safety and Handling

This compound is a hazardous chemical that requires careful handling by trained personnel in a controlled laboratory environment.

| Hazard Type | Description & Precautionary Statements | Source(s) |

| Corrosivity | Causes severe skin burns and serious eye damage. (H314) | [3] |

| Respiratory | May cause respiratory irritation. (H335) Material is destructive to tissues of the mucous membranes and upper respiratory tract. | [3] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Do not breathe fumes, mist, or vapors. (P260, P271) | [3][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. (P280) | [3][10] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [10] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [10] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. | [3][10] |

References

-

This compound (C7H4BrClF2). PubChemLite. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]

-

3,5-Difluorobenzyl bromide. PubChem. [Link]

- Method of producing mono- and difluoro benzyl chlorides.

-

Synthesis of 5-chloro-2-fluorobenzyl bromide. PrepChem.com. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Chloro-3-fluorobenzyl Bromide | 206362-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Chloro-3,5-difluorobenzyl bromide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3,5-difluorobenzyl bromide (C₇H₄BrClF₂). As a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. While direct experimental spectra for this specific molecule are not widely available in the public domain[1], this guide synthesizes predictive data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral features. The presence of a chloromethyl (-CH₂Br) group, two fluorine atoms, and one chlorine atom on the aromatic ring gives rise to distinct signals in various spectroscopic analyses. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, two primary signals are expected: one for the benzylic protons and another for the aromatic protons.

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[2]

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Benzylic (-CH₂Br) | ~ 4.5 - 4.7 | Singlet (s) | N/A |

| Aromatic (Ar-H) | ~ 7.0 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | ~ 2-3 Hz (due to meta coupling with F) |

Interpretation and Rationale:

-

Benzylic Protons (-CH₂Br): The methylene protons adjacent to the bromine atom are expected to resonate in the downfield region, typically between 4.5 and 4.7 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative bromine atom. The signal is anticipated to be a singlet as there are no adjacent protons for coupling. This is consistent with data for similar benzyl bromide compounds.[3][4][5][6][7]

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are expected to appear further downfield, likely in the range of 7.0 to 7.5 ppm. The electron-withdrawing effects of the three halogen substituents (Cl and two F atoms) will deshield these protons. The multiplicity of this signal is predicted to be a triplet or a doublet of doublets due to coupling with the two meta-positioned fluorine atoms. The coupling constant (J) for H-F meta coupling is typically small, around 2-3 Hz.

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for the benzylic carbon and the aromatic carbons.

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single line for each unique carbon atom.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Benzylic (-CH₂Br) | ~ 30 - 35 |

| Aromatic (C-Br) | ~ 135 - 140 |

| Aromatic (C-Cl) | ~ 130 - 135 |

| Aromatic (C-F) | ~ 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-H) | ~ 115 - 120 (t, ²JCF ≈ 25 Hz) |

Interpretation and Rationale:

-

Benzylic Carbon (-CH₂Br): This carbon is expected to resonate in the range of 30-35 ppm, influenced by the attached bromine atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

The carbon bearing the bromomethyl group (C-Br) is expected around 135-140 ppm.

-

The carbon attached to the chlorine (C-Cl) will likely appear in the 130-135 ppm region.

-

The carbons bonded to fluorine (C-F) will be significantly downfield, in the 160-165 ppm range, and will appear as a doublet due to strong one-bond coupling with ¹⁹F (¹JCF ≈ 250 Hz).

-

The carbons bonded to hydrogen (C-H) will be the most upfield of the aromatic carbons, around 115-120 ppm, and are expected to be a triplet due to two-bond coupling with the two adjacent fluorine atoms (²JCF ≈ 25 Hz). This is a characteristic feature of symmetrically difluorinated aromatic rings.[3][8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or by Attenuated Total Reflectance (ATR).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1300 - 1150 | -CH₂X wag (X=halogen)[9] |

| 1250 - 1000 | C-F stretch (strong) |

| 850 - 550 | C-Cl stretch[9][10] |

| 690 - 515 | C-Br stretch[9][10] |

Interpretation and Rationale:

The IR spectrum will be characterized by several key absorptions. The aromatic C-H and C=C stretching vibrations are expected in their usual regions. A prominent feature will be the strong C-F stretching bands in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.[9][10] The presence of a -CH₂Br group may also give rise to a characteristic wagging vibration between 1300 and 1150 cm⁻¹.[9]

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrometry Data:

The monoisotopic mass of this compound (C₇H₄⁷⁹Br³⁵Cl¹⁹F₂) is 239.9153 Da.[1]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Fragmentation Pattern: A common fragmentation pathway for benzyl halides is the loss of the halogen atom from the benzylic position to form a stable benzyl cation.[11] Therefore, a prominent peak is expected at m/z corresponding to the [M-Br]⁺ fragment (the 4-chloro-3,5-difluorobenzyl cation).

Predicted Mass-to-Charge Ratios (m/z) for Adducts: [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.92258 |

| [M+Na]⁺ | 262.90452 |

| [M-H]⁻ | 238.90802 |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been rationalized based on the compound's structure and by drawing parallels with analogous molecules. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of this important chemical intermediate, enabling them to confidently identify and assess the purity of their materials.

References

- Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed., 57, 7205.

- Green Chemistry. (2018). Green Chem., 20, 3038.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of (A) selected benzyl halides (BC, 2-CBC, 4-CBC, 2,6-CB, BB.... Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Progressive Academic Publishing. (n.d.). SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. Retrieved from [Link]

-

ResearchGate. (n.d.). Generation and IR spectroscopic study of benzyl radical. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-Difluorobenzyl bromide. NIST Chemistry WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-3,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR [m.chemicalbook.com]

- 6. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Cyanobenzyl bromide(17201-43-3) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Reductive C(sp3)–C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-3,5-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its anticipated NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous halogenated aromatic compounds. It is designed to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of novel organic molecules. The unique substitution pattern of a chloro and two fluoro groups on the benzene ring, combined with the reactive benzyl bromide moiety, makes it an attractive precursor for introducing the 4-chloro-3,5-difluorophenyl group into a variety of molecular scaffolds. This functional group is of particular interest in drug discovery, as the presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A precise understanding of its NMR spectral characteristics is the first critical step in its application, ensuring purity and confirming its chemical identity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, characterized by two main signals corresponding to the benzylic protons and the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂Br | ~4.5 | Singlet | N/A |

| Ar-H | ~7.0 - 7.3 | Triplet | ⁴JHF ≈ 2-3 Hz |

Interpretation and Rationale

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the downfield region, typically around 4.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative bromine atom. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, generally appear in the range of 2.0-3.0 ppm; however, the additional presence of the bromine atom further shifts this signal downfield.[1]

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are situated between the two fluorine atoms. Due to the symmetrical substitution pattern, these protons are chemically and magnetically equivalent. They are expected to resonate in the aromatic region, likely between 7.0 and 7.3 ppm.[1] The signal for these protons is predicted to be a triplet. This is due to coupling with the two equivalent fluorine atoms at the meta positions (⁴JHF), which typically have a coupling constant in the range of 2-3 Hz.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts are influenced by the electronegative halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~30 - 35 |

| C-Cl | ~130 - 135 |

| C-F | ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-H | ~115 - 120 (t, ²JCF ≈ 20-25 Hz) |

| C-CH₂Br | ~140 - 145 (t, ³JCF ≈ 5-10 Hz) |

Interpretation and Rationale

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region of the spectrum, around 30-35 ppm.

-

Aromatic Carbons: Aromatic carbons typically resonate in the range of 120-150 ppm.[1][2] The specific shifts for this compound are predicted as follows:

-

C-Cl: The carbon atom directly attached to the chlorine atom is predicted to resonate around 130-135 ppm.

-

C-F: The two equivalent carbon atoms bonded to the fluorine atoms will appear as a doublet due to the strong one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-250 Hz. These carbons will be significantly shifted downfield to approximately 160-165 ppm due to the high electronegativity of fluorine.

-

C-H: The two equivalent carbons bonded to the aromatic protons will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JCF), with a typical coupling constant of 20-25 Hz. Their chemical shift is anticipated to be around 115-120 ppm.

-

C-CH₂Br: The ipso-carbon to which the benzyl bromide group is attached is expected to be a triplet due to three-bond coupling with the two fluorine atoms (³JCF) and will likely appear around 140-145 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that will not obscure the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

Caption: Workflow for NMR analysis.

Potential Impurities and Their Spectral Signatures

The synthesis of this compound may result in impurities that can be identified by NMR. A plausible synthetic route could involve the bromination of 4-chloro-3,5-difluorotoluene.

-

Unreacted Starting Material (4-chloro-3,5-difluorotoluene): The presence of the starting material would be indicated by a singlet for the methyl protons around 2.3 ppm in the ¹H NMR spectrum.

-

Dibrominated Byproduct: Over-bromination could lead to the formation of 4-chloro-3,5-difluorobenzal bromide, which would exhibit a characteristic singlet for the -CHBr₂ proton further downfield than the -CH₂Br signal, likely above 6.5 ppm.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound, assess its purity, and proceed with its application in their synthetic endeavors. The provided experimental protocol and data interpretation rationale serve as a practical resource for scientists and professionals in the field of drug development and materials science.

References

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

An In-Depth Guide to the Mass Spectrometric Analysis of 4-Chloro-3,5-difluorobenzyl bromide

Introduction

4-Chloro-3,5-difluorobenzyl bromide is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore strategic experimental design, predictable fragmentation patterns, and robust analytical protocols, grounded in the fundamental principles of mass spectrometry.

Section 1: Physicochemical Properties and Isotopic Signature

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. This compound (C₇H₄BrClF₂) possesses a unique combination of four halogen atoms (Br, Cl, F₂), which dictates its behavior in the mass spectrometer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClF₂ | [1] |

| Monoisotopic Mass | 239.9153 Da | [2][3] |

| Average Mass | 240.37 Da | N/A |

| Structure | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | [1] |

The most critical feature for its mass spectrometric identification is the natural isotopic abundance of bromine and chlorine.

-

Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.

-

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[4]

This combination creates a highly characteristic isotopic pattern for the molecular ion, which serves as a definitive fingerprint for the presence of one bromine and one chlorine atom in the molecule.[5][6]

Section 2: Strategic Selection of Ionization Techniques

The choice of ionization method is a critical decision that dictates the nature of the resulting mass spectrum. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[7]

Why Electron Ionization (EI)?

-

Expertise & Experience: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[8] This energy is sufficient to cause not only ionization but also extensive and reproducible fragmentation.[9] For structural elucidation, this is invaluable. The resulting fragmentation pattern provides a detailed "blueprint" of the molecule's structure, allowing for unambiguous identification.

-

Trustworthiness: EI mass spectra are highly reproducible across different instruments, making them suitable for library matching. The NIST Mass Spectral Library, a global standard, is predominantly composed of EI spectra.[10]

While other techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used, they are generally "softer" methods. They are less likely to induce significant fragmentation and are typically employed for less volatile or thermally labile compounds, or when preservation of the molecular ion is the primary goal.

Caption: Workflow for selecting the optimal ionization technique.

Section 3: Interpreting the Mass Spectrum: Molecular Ion and Fragmentation

The EI mass spectrum of this compound is predicted to show a distinct molecular ion cluster and a dominant fragment ion resulting from a highly favored cleavage event.

The Molecular Ion (M⁺•) Cluster

The presence of both Br and Cl isotopes results in a characteristic cluster of peaks for the molecular ion (M⁺•). The cluster will have four main peaks at M, M+2, M+4, and M+6, though the M+6 peak will be of very low intensity.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₇H₄BrClF₂]⁺•

| Ion (Isotopes) | Calculated m/z | Predicted Relative Abundance (%) |

| [M]⁺• (⁷⁹Br, ³⁵Cl) | 239.9 | 100.0 |

| [M+2]⁺• (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 241.9 | 130.7 |

| [M+4]⁺• (⁸¹Br, ³⁷Cl) | 243.9 | 32.2 |

| [M+6]⁺• (¹³C, ⁸¹Br, ³⁷Cl) | 245.9 | ~2.5 |

Note: Abundances are calculated based on natural isotopic distributions (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%; ³⁵Cl: 75.77%, ³⁷Cl: 24.23%). The presence of ¹³C will contribute minor M+1, M+3, and M+5 peaks.

The observation of this specific isotopic cluster provides extremely high confidence in the elemental composition of the molecule.[11]

Primary Fragmentation Pathway

Expertise & Experience: Benzyl halides are well-known to undergo a characteristic and highly favorable fragmentation upon electron ionization: the cleavage of the carbon-halogen bond at the benzylic position.[8] This process, known as benzylic cleavage, results in the loss of the bromine radical (•Br) and the formation of a resonance-stabilized benzylic carbocation. This cation is often the most abundant ion in the spectrum (the base peak).

The stability of the resulting 4-chloro-3,5-difluorobenzyl cation is the thermodynamic driving force for this fragmentation. The positive charge can be delocalized throughout the aromatic ring, making it a very stable species.

Caption: Primary fragmentation pathway of the analyte.

The resulting [M-Br]⁺ fragment will also exhibit a characteristic isotopic pattern due to the remaining chlorine atom, showing peaks at m/z 161 (for ³⁵Cl) and m/z 163 (for ³⁷Cl) in an approximate 3:1 ratio.[4] This secondary isotopic signature serves as a powerful confirmation of the fragmentation pathway and the original structure.

Section 4: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

Sample Preparation

Trustworthiness: Proper sample preparation is crucial to avoid contamination and ensure accurate results.

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, Hexane).

-

Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

Instrumentation and Parameters

The following parameters provide a robust starting point for method development on a standard GC-MS system.[12][13]

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale (The "Why") |

| Gas Chromatograph (GC) | ||

| Injection Mode | Splitless (or Split 10:1) | Splitless is used for high sensitivity (trace analysis); a split injection prevents column overloading for higher concentration samples. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides good chromatographic efficiency and is inert. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This is a versatile, non-polar column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics.[12] |

| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) | This program allows for good separation from solvent and potential impurities while ensuring the analyte elutes in a reasonable time with a sharp peak shape. |

| Mass Spectrometer (MS) | ||

| Ion Source | Electron Ionization (EI) | As discussed, provides reproducible fragmentation for structural confirmation. |

| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source. |

| Electron Energy | 70 eV | The standard energy for EI that maximizes ionization and yields library-comparable spectra.[8] |

| Mass Range | m/z 40 - 350 | A range that covers the expected fragments and the molecular ion cluster. |

| Solvent Delay | 2-3 minutes | Prevents the high concentration of solvent from entering the MS, which would cause unnecessary filament wear and detector saturation. |

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet highly informative process when approached systematically. By leveraging the compound's unique isotopic signature and predictable fragmentation behavior under Electron Ionization, researchers can achieve confident identification. The dominant analytical strategy involves GC-MS, where the benzylic cleavage leading to the loss of the bromine radical forms a stable and abundant cation, serving as the primary diagnostic fragment. The protocols and insights provided in this guide offer a robust framework for scientists to successfully characterize this important synthetic building block, ensuring data integrity and advancing research and development objectives.

References

-

Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

-

Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]

-

Title: Elements With More Abundant Heavy Isotopes Source: University of Colorado, Boulder URL: [Link]

-

Title: A Comprehensive GC–MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: MDPI URL: [Link]

-

Title: Patterns of the molecular ion with multiple chlorine or bromine atoms Source: ResearchGate URL: [Link]

-

Title: Chlorine - Bromine Combination Isotope Intensities Source: NIST URL: [Link]

-

Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: National Institutes of Health URL: [Link]

-

Title: Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones Source: PubMed URL: [Link]

-

Title: 4-chloro-2,6-difluorobenzyl bromide Source: PubChemLite URL: [Link]

-

Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL: [Link]

-

Title: 3,5-Difluorobenzyl bromide Source: NIST Chemistry WebBook URL: [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. PubChemLite - this compound (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-chloro-2,6-difluorobenzyl bromide (C7H4BrClF2) [pubchemlite.lcsb.uni.lu]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 3,5-Difluorobenzyl bromide [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-3,5-difluorobenzyl bromide: Properties, Synthesis, and Commercial Availability for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine and chlorine atoms into aromatic systems can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Chloro-3,5-difluorobenzyl bromide is a specialized trifunctionalized aromatic intermediate that offers a unique combination of these elements. Its reactive bromomethyl group provides a synthetic handle for covalent modification, while the distinct chloro-difluoro substitution pattern on the phenyl ring allows for fine-tuning of electronic and steric interactions.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, confirm its commercial availability, detail validated synthetic protocols, and explore its applications as a strategic building block in the synthesis of complex molecular architectures.

Part 1: Physicochemical Profile and Safety Data

A thorough understanding of a reagent's properties and hazards is foundational to its effective and safe use in a laboratory setting.

Chemical Identity and Properties

This compound, also known as 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene, is a solid at room temperature.[3] While extensive experimental data for this specific isomer is not widely published, its properties can be contextualized by comparing them to closely related, commercially available isomers.

| Property | Value | Source |

| CAS Number | 1400991-56-1 | SynQuest Labs[3] |

| Molecular Formula | C₇H₄BrClF₂ | SynQuest Labs[3] |

| Molecular Weight | 241.46 g/mol | Calculated |

| Synonyms | 5-(Bromomethyl)-2-chloro-1,3-difluorobenzene | SynQuest Labs[3] |

| Appearance | Solid (based on related compounds) | Inferred |

| Melting Point | 30-33°C (for isomer 4-Chloro-3-fluorobenzyl bromide) | ChemicalBook[4] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood. It is corrosive and causes severe skin burns and eye damage.[3][5] It is also a lachrymator and may cause respiratory irritation.[3]

| Hazard Class | Statement | GHS Pictograms |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |

| STOT SE 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Personal Protective Equipment (PPE) and Handling Precautions:

-

Engineering Controls: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[3]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6]

Part 2: Commercial Availability and Procurement

This compound is available as a research chemical from specialized suppliers. Its specific substitution pattern makes it less common than other isomers, but it is accessible for laboratory-scale to pilot-scale synthesis.

| Supplier | Product Name | CAS Number | Notes |

| SynQuest Laboratories, Inc. | This compound | 1400991-56-1 | Direct supplier of the target compound.[3] |

| Tokyo Chemical Industry (TCI) | 4-Chloro-3-fluorobenzyl Bromide | 206362-80-3 | Supplier of a closely related isomer.[7] |

| Sigma-Aldrich | 3,5-Difluorobenzyl bromide | 141776-91-2 | Supplier of a closely related isomer. |

| Apollo Scientific | 4-Chloro-2-fluorobenzyl bromide | 71916-82-0 | Supplier of a closely related isomer.[8] |

For large quantities or GMP-grade material, researchers should inquire about custom synthesis capabilities, as many chemical suppliers offer this service.

Part 3: Synthetic Pathways and Methodologies

The synthesis of this compound is not commonly detailed in academic literature. However, its synthesis can be reliably achieved through well-established methods for benzylic bromination. The primary challenge lies in the availability of the precursor, 4-chloro-3,5-difluorotoluene. Assuming the precursor is available, the most direct and field-proven method is free-radical bromination.

Method 1: Free-Radical Bromination of 4-Chloro-3,5-difluorotoluene

This method is the industry standard for converting a benzylic methyl group into a bromomethyl group. The causality behind this choice is its high selectivity for the benzylic position over aromatic C-H bonds under radical conditions.

Caption: Workflow for free-radical benzylic bromination.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[9] The choice of solvent is critical; non-polar solvents like CCl₄ are traditional, but greener alternatives are often preferred.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).[9]

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by shining a bright lamp on the flask to promote radical formation. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on top of the solvent.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of the solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure this compound.

Method 2: Synthesis from 4-Chloro-3,5-difluorobenzyl alcohol

An alternative pathway involves the conversion of the corresponding benzyl alcohol. This method is advantageous if the alcohol is more readily available than the toluene precursor. The protocol involves substitution of the hydroxyl group with bromide, typically using a strong acid bromide source.

Caption: Synthesis from the corresponding benzyl alcohol.

Step-by-Step Protocol:

-

Reaction: To a flask containing 4-Chloro-3,5-difluorobenzyl alcohol (1.0 eq), add 48% hydrobromic acid (HBr).[10]

-

Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise. The sulfuric acid acts as a dehydrating agent and protonates the alcohol, making it a good leaving group.

-

Stirring: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Workup: Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like hexane or diethyl ether.[10]

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as an electrophilic building block for introducing the 4-chloro-3,5-difluorobenzyl moiety into target molecules.

Core Reactivity

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles.

Caption: General Sₙ2 reactivity with nucleophiles.

This reactivity is exploited to synthesize a variety of compound classes:

-

Ethers: Reaction with alcohols or phenols.

-

Amines: Reaction with primary or secondary amines.

-

Thioethers: Reaction with thiols.

-

Esters: Reaction with carboxylates.

Strategic Value in Drug Design

The specific halogenation pattern of this reagent is not arbitrary. Each halogen contributes to the overall molecular properties:

-

Fluorine: The two fluorine atoms at the 3- and 5-positions are potent electron-withdrawing groups. They can lower the pKa of nearby acidic or basic functional groups and are often used to block sites of metabolic oxidation, thereby increasing a drug's half-life.[2]

-

Chlorine: The chlorine atom at the 4-position contributes to the molecule's lipophilicity (logP) and can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target.[1]

This multi-halogenated pattern provides a unique scaffold that can be used to develop highly potent and selective therapeutic agents. For instance, related difluorobenzyl moieties are key components in approved drugs like the antiepileptic Rufinamide , which is synthesized from a difluorobenzyl halide precursor.[11]

Conclusion

This compound is a specialized yet commercially accessible chemical reagent with significant potential for researchers in synthetic chemistry, drug discovery, and materials science. Its well-defined reactivity, combined with the unique electronic properties conferred by its polychlorinated/fluorinated aromatic ring, makes it a valuable tool for constructing complex molecules with tailored functions. Due to its corrosive and irritant nature, all handling and synthesis must be performed with strict adherence to safety protocols. This guide provides the foundational knowledge for scientists to procure, handle, and strategically implement this potent building block in their research endeavors.

References

-

American Elements. (n.d.). 3,5-difluorobenzyl bromide suppliers USA. Retrieved from American Elements. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from Quick Company. [Link]

- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-fluorobenzyl bromide. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from PubChem. [Link]

-